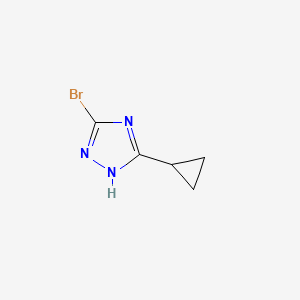

3-bromo-5-cyclopropyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-5-cyclopropyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTBMXDHWRHCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672478 | |

| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82767-64-4 | |

| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its structural features, proposed synthesis methodologies, expected spectral characteristics, and potential reactivity. Furthermore, it explores the burgeoning role of cyclopropyl- and triazole-containing scaffolds in modern drug development, positioning this compound as a valuable building block for the synthesis of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of new molecular entities.

Introduction: The Emergence of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive core for the design of molecules with diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][4]

The incorporation of a cyclopropyl group often confers advantageous pharmacokinetic and pharmacodynamic properties to a molecule.[1] This small, strained ring can enhance metabolic stability, improve membrane permeability, and provide conformational rigidity, which can lead to increased potency and selectivity for its biological target. The combination of the 1,2,4-triazole nucleus with a cyclopropyl substituent in this compound creates a versatile building block with significant potential for the development of novel drug candidates. The bromine atom at the 3-position serves as a key handle for further synthetic elaboration, enabling the introduction of diverse functionalities through cross-coupling and nucleophilic substitution reactions.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established from supplier information and computational predictions for closely related analogs.

| Property | Value | Source |

| CAS Number | 82767-64-4 | [5][6] |

| Molecular Formula | C₅H₆BrN₃ | [5][6] |

| Molecular Weight | 188.03 g/mol | [5][6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not determined | |

| Boiling Point | Not determined | |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | General knowledge |

Tautomerism: Like many N-unsubstituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. The 1H- and 4H-tautomers are the most common, with the equilibrium between them influenced by the solvent and the nature of the substituents. For many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is generally considered to be the more stable form.[7]

Synthesis Methodologies: A Proposed Pathway

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide.

-

To a solution of ethyl cyclopropanecarboxylate in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopropanecarboxylic acid hydrazide.

-

-

Step 2: Synthesis of this compound.

-

Dissolve cyclopropanecarboxylic acid hydrazide in a suitable solvent such as dioxane or ethanol.

-

Add an equimolar amount of cyanogen bromide to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

Spectral Characterization (Predicted)

While experimental spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. The cyclopropyl protons will likely appear as a set of multiplets in the upfield region (δ 0.8-1.5 ppm). The N-H proton of the triazole ring will likely appear as a broad singlet in the downfield region (δ 13-15 ppm), and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show distinct signals for the two carbons of the triazole ring, likely in the range of δ 140-160 ppm. The cyclopropyl carbons will appear in the upfield region (δ 5-15 ppm).

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the triazole ring.[8] C-H stretching vibrations for the cyclopropyl group would be expected around 3000-3100 cm⁻¹. The C=N and N-N stretching vibrations of the triazole ring typically appear in the 1400-1600 cm⁻¹ region.[7]

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187 and a characteristic [M+2]⁺ peak of similar intensity at m/z 189, which is indicative of the presence of a single bromine atom.[8] Common fragmentation patterns for 1,2,4-triazoles involve the loss of N₂ and HCN.[9]

Chemical Reactivity and Synthetic Utility

The bromine atom at the 3-position of the triazole ring is the primary site of reactivity, making this compound a versatile intermediate for further chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution at the bromine-bearing carbon. A variety of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the bromide, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents.

-

Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes provides a route to alkynyl-substituted triazoles.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to form amino-substituted triazoles.

Reaction Scheme for Synthetic Diversification:

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are highly relevant to modern drug discovery. The 1,2,4-triazole core is a key component of numerous antifungal agents, where it coordinates to the heme iron of cytochrome P450 enzymes.[4] The cyclopropyl group is increasingly being incorporated into drug candidates to enhance their metabolic stability and binding affinity.

The versatility of this compound as a synthetic intermediate allows for the construction of large and diverse compound libraries for high-throughput screening. By systematically modifying the substituent at the 3-position, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize their activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This makes this compound a valuable starting point for lead optimization campaigns in various therapeutic areas.

Safety and Handling

Specific safety data for this compound is limited. However, based on the known hazards of related bromo- and triazole-containing compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique combination of a reactive bromine handle, a metabolically robust cyclopropyl group, and a pharmacologically privileged 1,2,4-triazole core makes it an attractive starting material for drug discovery programs. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, and potential applications, thereby serving as a valuable resource for researchers in the field. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

-

PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]

- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, Series A, 39, 711-716.

- The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 4(109), 63977-63981.

- International Journal of Science and Research (IJSR). (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1789-1796.

- Organic Syntheses. (2018). Preparation of 3-Bromo-1,2,4,5-tetrazine. Organic Syntheses, 95, 363-376.

- The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. RSC Advances, 4(109), S1-S27.

- Holota, S., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Chemistry Proceedings, 5(1), 74.

- Sharma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 222, 113583.

- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.

- National Chemical Laboratory. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.

- ResearchGate. (2015).

- Google Patents. (2006). 1 2 4-triazole compound. US7074816B2.

-

SpectraBase. 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

- Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6293.

- Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc, 2025(5), 124-146.

- ResearchGate. (2015).

- El-Sayed, N. N. E. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4930.

- Acta Crystallographica Section E: Structure Reports Online. (2004). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. E60(11), o2023-o2025.

- Gontarska, M., et al. (2024).

- ResearchGate. (2023). Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3).

-

Wikipedia. 1,2,4-Triazole. [Link]

- Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)

- Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

-

Dana Bioscience. 3-Bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole 100mg. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. ijsr.net [ijsr.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-bromo-5-cyclopropyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document explores its chemical identity, plausible synthetic routes, spectroscopic characteristics, key reactivity, and potential applications, offering field-proven insights for its use in research and development.

Core Chemical Identity

Molecular Formula: C₅H₆BrN₃

Molecular Weight: 188.03 g/mol [1][2]

Structure:

Caption: Molecular structure of this compound.

Synonyms: 5-bromo-3-cyclopropyl-1H-1,2,4-triazole[1]

Physicochemical Properties

While specific experimental data for this compound is not widely published, the following table outlines predicted and typical properties for a molecule of this nature.

| Property | Value | Source/Justification |

| Appearance | White to off-white solid | Typical for small, heterocyclic organic compounds. |

| Melting Point | Not reported | Expected to be a solid at room temperature. |

| Boiling Point | Not reported | Likely high due to hydrogen bonding capabilities. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Based on the polar 1,2,4-triazole core. |

| pKa | ~2.45 (for protonated form), ~10.26 (for neutral form) | Based on the parent 1,2,4-triazole.[3] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the initial construction of the 5-cyclopropyl-1H-1,2,4-triazole-3-amine core, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Cyclopropyl-1H-1,2,4-triazol-3-amine

-

Rationale: This step involves the condensation of cyclopropanecarbonyl chloride with aminoguanidine, followed by a base-catalyzed cyclization to form the triazole ring. This is a common and effective method for constructing 3-amino-5-substituted-1,2,4-triazoles.[4]

-

Procedure:

-

To a stirred solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as pyridine or DMF, cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Add a base, such as sodium hydroxide or potassium carbonate (2.5 eq), and heat the mixture to reflux (typically 100-150 °C, solvent-dependent) for 4-6 hours to induce cyclization.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, neutralize with acid, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-cyclopropyl-1H-1,2,4-triazol-3-amine.

-

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on a heterocyclic ring to a halogen. This involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, often catalyzed by copper(I) bromide.

-

Procedure:

-

Suspend 5-cyclopropyl-1H-1,2,4-triazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford this compound.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the following table details the expected NMR and IR data based on the analysis of structurally similar compounds.[5][6][7]

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ 13.0 - 15.0 (br s, 1H) | N-H proton of the triazole ring. The chemical shift is highly dependent on solvent and concentration. |

| δ 2.0 - 2.5 (m, 1H) | Methine (CH) proton of the cyclopropyl group. | |

| δ 0.9 - 1.2 (m, 4H) | Methylene (CH₂) protons of the cyclopropyl group. | |

| ¹³C NMR | δ ~160 | C5 carbon of the triazole ring (attached to the cyclopropyl group). |

| δ ~145 | C3 carbon of the triazole ring (attached to the bromine atom). | |

| δ ~10 | Methine (CH) carbon of the cyclopropyl group. | |

| δ ~8 | Methylene (CH₂) carbons of the cyclopropyl group. | |

| IR (cm⁻¹) | 3100-3300 (br) | N-H stretching vibration. |

| ~1615 | C=N stretching of the triazole ring.[6] | |

| ~1500 | C-N stretching. | |

| 500-700 | C-Br stretching. |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay between the aromatic triazole core, the reactive bromo substituent, and the cyclopropyl group.

Cross-Coupling Reactions

The bromine atom at the 3-position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This is a powerful strategy for synthesizing more complex molecules for drug discovery and materials science.[8][9]

Caption: Key cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl, heteroaryl, or alkyl groups at the 3-position.

-

Stille Coupling: This reaction with organostannanes provides another efficient route to C-C bond formation.

-

Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by both palladium and copper, is used to introduce alkynyl moieties.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring can facilitate nucleophilic aromatic substitution of the bromine atom, particularly with strong nucleophiles such as thiols or amines, often requiring elevated temperatures.

N-Alkylation and N-Arylation

The N-H proton of the triazole ring is acidic and can be deprotonated with a suitable base to form an anion. This anion can then react with various electrophiles (e.g., alkyl halides, aryl halides) to afford N-substituted derivatives. It's important to note that a mixture of N1 and N2 isomers may be formed, and the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Potential Applications in Drug Discovery and Agrochemicals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, particularly antifungals.[10] The unique combination of the bromo and cyclopropyl substituents on this core makes this compound an attractive building block for the synthesis of novel bioactive molecules.

-

ASK1 Inhibitors: Patent literature reveals that the 4-cyclopropyl-4H-1,2,4-triazol-3-yl moiety is a key component in certain Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.[11] ASK1 is a therapeutic target for a range of diseases, including fibrosis, cardiovascular, and inflammatory conditions. The bromo-cyclopropyl triazole described herein serves as a direct precursor to such structures.

-

Antifungal Agents: The triazole core is famously associated with antifungal activity through the inhibition of lanosterol 14α-demethylase. The cyclopropyl group can enhance metabolic stability and binding affinity. This building block could be used to generate novel antifungal candidates.[12]

-

Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. The lipophilic cyclopropyl group can improve the penetration of the molecule into plant or fungal cells, making this compound a valuable starting point for the development of new agrochemicals.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally related bromo- and chloro-substituted 1,2,4-triazoles, the following precautions should be taken:

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its utility is primarily derived from the reactive bromine atom, which allows for a wide range of functionalization through modern cross-coupling chemistry. The presence of the cyclopropyl moiety offers potential benefits in terms of metabolic stability and biological activity. While detailed experimental data on the compound itself is sparse, a logical and evidence-based approach to its synthesis, characterization, and reactivity can be constructed from the extensive literature on related 1,2,4-triazole derivatives. This guide provides a solid foundation for researchers looking to incorporate this promising scaffold into their drug discovery and materials science programs.

References

-

PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

CORE. Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available from: [Link]

-

ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available from: [Link]

-

SpectraBase. 3-Cyclopropyl-2-(4-(naphthalen-1-yl)phenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available from: [Link]

-

Chemical Safety. 3-bromo-5-chloro-1H-1,2,4-triazole chemical label. Available from: [Link]

-

Royal Society of Chemistry. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Available from: [Link]

-

MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available from: [Link]

-

PubMed Central. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]

-

FreePatentsOnline. 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). Available from: [Link]

-

FreePatentsOnline. 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 514/383). Available from: [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Available from: [Link]

-

MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available from: [Link]

-

Semantic Scholar. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

Sources

- 1. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid . | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. patents.justia.com [patents.justia.com]

- 12. patents.justia.com [patents.justia.com]

- 13. rsc.org [rsc.org]

3-bromo-5-cyclopropyl-1H-1,2,4-triazole molecular weight

An In-Depth Technical Guide to 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 188.03 g/mol .[1][2] A plausible, detailed synthetic protocol is presented, grounded in established methodologies for 1,2,4-triazole ring formation. Furthermore, this guide outlines the expected analytical signatures for structural verification and discusses the compound's vast potential as a versatile building block for creating novel therapeutic agents, leveraging the unique chemical functionalities of its bromo and cyclopropyl substituents.

Introduction: The 1,2,4-Triazole as a Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is widely recognized as a "privileged scaffold" in medicinal chemistry.[3] Its unique combination of features—hydrogen bonding capability, dipole character, rigidity, and metabolic stability—allows it to interact with a wide range of biological receptors with high affinity.[3] This has led to the incorporation of the 1,2,4-triazole nucleus into numerous successful pharmaceuticals, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic estazolam.[4][5]

This compound emerges as a particularly valuable derivative. It combines the proven biological relevance of the triazole core with two key functional groups:

-

A Cyclopropyl Moiety: This small, strained ring is a bioisostere for various groups and is often introduced into drug candidates to improve metabolic stability, enhance binding affinity, and provide conformational constraint.

-

A Bromine Atom: This halogen serves as a highly versatile synthetic handle. It can be readily substituted or used in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure to generate libraries of novel compounds for biological screening.[6]

This guide will explore the essential technical details of this compound, providing a foundation for its synthesis and application in research settings.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate identification and characterization begin with this essential data.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃ | [1][2] |

| Molecular Weight | 188.03 g/mol | [1][2] |

| CAS Number | 82767-64-4 | [1][2] |

| IUPAC Name | This compound | |

| Common Synonyms | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | [2] |

| Purity | Typically ≥95-98% for commercial samples | [7][8] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Like many 1,2,4-triazoles, this compound can exist in different tautomeric forms, primarily the 1H- and 4H- tautomers. The 1H-1,2,4-triazole form is generally more stable.[3][4] The precise dominant tautomer in a given state (solid or solution) is critical for understanding its reactivity and biological interactions.

Synthesis and Mechanistic Considerations

A logical approach involves the condensation and cyclization of cyclopropanecarbohydrazide with a suitable brominated one-carbon electrophile. This method builds the triazole ring with the required substituents in a controlled manner.

Proposed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

Cyclopropanecarbohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Ethanol (EtOH)

-

Glacial Acetic Acid

Methodology:

Step 1: Synthesis of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol

-

Dissolve cyclopropanecarbohydrazide (1.0 eq) in ethanol in a round-bottom flask.

-

Add potassium hydroxide (1.1 eq) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, evaporate the solvent under reduced pressure, and acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter, wash with cold water, and dry the crude 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.

Causality: This initial step creates a stable heterocyclic intermediate. The basic conditions facilitate the nucleophilic attack of the hydrazide onto carbon disulfide, and subsequent intramolecular cyclization and dehydration yield the oxadiazole thiol.

Step 2: Conversion to 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

-

Suspend the crude oxadiazole-2-thiol (1.0 eq) in n-propanol or a similar high-boiling solvent.

-

Add an excess of hydrazine hydrate (5.0-10.0 eq).

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by observing the evolution of H₂S gas (use a proper scrubber).

-

Cool the reaction mixture. The product should precipitate.

-

Filter the solid, wash with ethanol, and dry to yield the aminotriazole thiol.

Causality: Hydrazine acts as a nucleophile, opening the oxadiazole ring and then re-closing it through condensation to form the more stable aminotriazole ring system.

Step 3: Bromination and Desulfurization

-

Dissolve the aminotriazole thiol (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine (Br₂) in acetic acid dropwise at room temperature, or add N-Bromosuccinimide (NBS) portion-wise. This step is highly exothermic and should be done with caution.

-

The reaction should proceed to replace the thiol group with a bromine atom and remove the N-amino group (diazotization-denitrogenation).

-

Stir for 2-4 hours at room temperature after the addition is complete.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water and then with a dilute sodium thiosulfate solution to remove excess bromine.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality: The combination of a brominating agent in an acidic medium achieves two transformations: oxidative removal of the thiol group and its replacement with bromine, and diazotization of the exocyclic amino group followed by its elimination to yield the final 1H-triazole.

Caption: Proposed synthetic workflow for this compound.

Analytical and Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques and their expected results are crucial for a self-validating protocol.

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet signal in the downfield region (δ 13-15 ppm in DMSO-d₆) corresponding to the N-H proton of the triazole ring.[6]- A series of multiplets in the upfield region (typically δ 0.8-1.5 ppm) corresponding to the five protons of the cyclopropyl group. |

| ¹³C NMR | - Two distinct signals for the triazole ring carbons. The carbon bonded to bromine (C3) would be shifted relative to the carbon bonded to the cyclopropyl group (C5).[6]- Signals for the three carbons of the cyclopropyl ring in the aliphatic region. |

| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ at m/z ≈ 188.0.- A characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z ≈ 188 and m/z ≈ 190, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| FT-IR | - A broad absorption band around 3100-3300 cm⁻¹ corresponding to the N-H stretch.- C-H stretching from the cyclopropyl group around 3000 cm⁻¹.- C=N and N=N stretching vibrations within the triazole ring in the 1400-1600 cm⁻¹ region. |

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for creating novel molecules with diverse biological activities. The 1,2,4-triazole core is associated with a wide spectrum of pharmacological effects, including antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][5][13][14]

The bromine atom at the 3-position is the key to unlocking this potential. It serves as a prime site for modification via established cross-coupling reactions, allowing for the strategic introduction of a wide array of chemical fragments to explore structure-activity relationships (SAR).

Caption: Chemical diversification pathways from the 3-bromo substituent.

Conclusion

This compound is more than a simple chemical entity defined by its molecular weight. It is a strategically designed building block that stands at the intersection of a biologically validated scaffold (1,2,4-triazole), a desirable pharmacokinetic modifier (cyclopropyl group), and a powerful synthetic linchpin (bromo group). Its well-defined physicochemical properties and accessible synthesis make it an invaluable tool for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in advanced research programs.

References

Sources

- 1. sinfoobiotech.com [sinfoobiotech.com]

- 2. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. isres.org [isres.org]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 71204291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 17. chemmethod.com [chemmethod.com]

- 18. chemmethod.com [chemmethod.com]

- 19. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

3-bromo-5-cyclopropyl-1H-1,2,4-triazole IUPAC name

An In-depth Technical Guide: 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its structural features, physicochemical properties, and detailed synthetic methodologies. The guide emphasizes the compound's strategic importance as a versatile building block, detailing the reactivity of its key functional groups—the bromo substituent and the triazole ring nitrogens—in advanced synthetic applications like cross-coupling and N-functionalization reactions. By contextualizing its utility within the broader field of medicinal chemistry, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel, high-value molecules.

The Strategic Importance of the 1,2,4-Triazole Scaffold in Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. It is classified as a "privileged scaffold" in medicinal chemistry due to its remarkable ability to bind to a wide range of biological targets with high affinity.[1] This versatility stems from its unique electronic properties, including its aromaticity, dipole character, and capacity to act as both a hydrogen bond donor and acceptor.[1]

The 1,2,4-triazole motif is a cornerstone of numerous commercially successful drugs, demonstrating a broad spectrum of pharmacological activities.[2][3] Notable examples include:

-

Antifungal agents: Fluconazole, Itraconazole, and Voriconazole.[4][5]

-

Antiviral agents: Ribavirin.[4]

-

Anticancer agents: Letrozole and Anastrozole.[4]

-

Antimigraine agents: Rizatriptan.[4]

The molecule at the center of this guide, this compound, is strategically designed for synthetic utility. The cyclopropyl group is a well-regarded bioisostere for phenyl rings and other larger groups, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity by inducing a favorable conformation.[6][7] The bromo substituent serves as an exceptionally versatile synthetic handle, enabling a vast array of post-synthesis modifications, most notably through metal-catalyzed cross-coupling reactions.[8] This combination makes the compound a powerful starting point for generating large libraries of diverse derivatives for structure-activity relationship (SAR) studies.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically named according to IUPAC nomenclature, and its key properties are summarized below.

IUPAC Name: this compound.[9]

The "1H" designation specifies the tautomeric form where the single hydrogen atom is located on the nitrogen at position 1 of the triazole ring. Like many N-unsubstituted azoles, this compound can exist in different tautomeric forms (e.g., 2H and 4H), which may interconvert in solution.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 82767-64-4 | [11][12] |

| Molecular Formula | C₅H₆BrN₃ | [11][12] |

| Molecular Weight | 188.03 g/mol | [11][12] |

| Appearance | Typically an off-white to pale yellow solid | Visual Inspection |

| Synonyms | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | [12] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through various established routes, such as the Pellizzari or Einhorn-Brunner reactions.[3][10] A highly effective and common strategy involves the base-catalyzed condensation of a nitrile with a hydrazide.[13] While multiple pathways to the target molecule are conceivable, a robust and logical multi-step synthesis starting from commercially available materials is presented below. This approach ensures high yields and purities, which are critical for subsequent applications.

Proposed Synthetic Workflow

This proposed synthesis leverages well-established, high-yielding transformations common in heterocyclic chemistry. The key steps involve the formation of an essential hydrazide intermediate, its cyclization to form the triazole core, and a final functional group interconversion to install the bromo substituent.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide

-

To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, 1.1 eq) at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until acid consumption is complete (monitored by TLC).

-

Remove the solvent and excess SOCl₂ under reduced pressure to yield crude cyclopropanecarbonyl chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a stirred solution of hydrazine hydrate (1.5 eq) in DCM at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum to yield cyclopropanecarboxylic acid hydrazide, which can be purified by recrystallization.

-

Causality: This two-step sequence is a standard and highly efficient method for converting a carboxylic acid to its corresponding hydrazide. The acid chloride is a highly reactive intermediate that readily acylates the nucleophilic hydrazine.

-

Step 2: Synthesis of 3-Amino-5-cyclopropyl-1H-1,2,4-triazole

-

Dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) and cyanogen bromide (1.1 eq) in a solvent such as ethanol or n-butanol.

-

Add a base like sodium acetate (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the mixture to room temperature, and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. The product is extracted into the organic layer, which is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Causality: The hydrazide reacts with cyanogen bromide to form an N-cyano intermediate, which undergoes base-catalyzed intramolecular cyclization to form the stable 1,2,4-triazole ring.

-

Step 3: Synthesis of this compound (Sandmeyer Reaction)

-

Suspend 3-amino-5-cyclopropyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-45 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry, and concentrate to yield the crude product.

-

Purify by flash column chromatography on silica gel to obtain the final compound.

-

Causality: The Sandmeyer reaction is a classic, reliable method for converting an aromatic or heteroaromatic amine into a halide. The amine is first converted to a diazonium salt, which is an excellent leaving group (N₂ gas) that is subsequently displaced by the bromide from the CuBr reagent.

-

Spectroscopic and Analytical Characterization

Structural confirmation of the final product is achieved using a combination of standard spectroscopic techniques. The expected data, based on the known structure and analogous compounds, are summarized below.[8][14][15]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Cyclopropyl Protons (CH₂): Complex multiplets, typically in the range of δ 0.9-1.2 ppm.- Cyclopropyl Proton (CH): A multiplet further downfield, around δ 2.0-2.3 ppm.- Triazole N-H: A broad singlet, highly dependent on solvent and concentration, typically δ 13-15 ppm (in DMSO-d₆).[14] |

| ¹³C NMR | - Cyclopropyl Carbons (CH₂): Signals in the aliphatic region, δ 5-15 ppm.- Cyclopropyl Carbon (CH): Signal also in the aliphatic region, δ 15-25 ppm.- Triazole C5 (C-cyclopropyl): Signal around δ 160-165 ppm.- Triazole C3 (C-Br): Signal shifted upfield due to bromine's heavy atom effect, around δ 145-150 ppm.[8] |

| IR (Infrared) | - N-H Stretch: Broad absorption band around 3100-3300 cm⁻¹.- C=N Stretch: Absorption in the 1550-1620 cm⁻¹ region.- C-H Stretch (cyclopropyl): Absorptions just above 3000 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with nearly equal intensity (⁷⁹Br and ⁸¹Br). Expected m/z: ~187 and ~189. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules. Its reactivity is dominated by the chemistry of the C-Br bond and the N-H group.

Caption: Key synthetic transformations of the title compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal substrate for a wide range of cross-coupling reactions. This allows for the direct and modular installation of diverse functional groups at the 3-position of the triazole ring.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, a common strategy for exploring SAR.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated triazoles, which are themselves valuable intermediates for further chemistry (e.g., click reactions).

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines allows for the synthesis of 3-amino-1,2,4-triazole derivatives.

-

-

N-Functionalization: The acidic proton on the triazole ring can be removed with a base, and the resulting triazolide anion can be functionalized.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions can lead to a mixture of N1 and N2 alkylated products, providing regioisomeric diversity.

-

N-Arylation: Chan-Lam or Buchwald-Hartwig conditions can be used to install aryl or heteroaryl groups on the ring nitrogen.

-

Applications in Medicinal Chemistry and Drug Development

Given the established biological importance of the 1,2,4-triazole scaffold, this compound is a highly attractive starting material for drug discovery programs.[1][16][17] Its derivatives are being investigated across multiple therapeutic areas:

-

Oncology: As building blocks for inhibitors of kinases or other enzymes involved in cell proliferation.

-

Infectious Diseases: For the development of novel antibacterial and antifungal agents, leveraging the scaffold's proven success in this area.[6][16]

-

Neuroscience: For creating modulators of CNS receptors, where the cyclopropyl group can provide the necessary lipophilicity and conformational rigidity for brain penetration and target engagement.[18]

Patents for novel therapeutic agents frequently feature substituted cyclopropyl-1,2,4-triazole cores, underscoring their relevance and value in the development of new intellectual property.[19] The ability to rapidly generate a library of analogues from this key intermediate allows for efficient exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a single chemical compound; it is a strategic platform for chemical innovation. Its structure combines the biologically validated 1,2,4-triazole core with two orthogonal, highly valuable functional groups: the metabolically robust cyclopropyl moiety and the synthetically versatile bromo handle. The straightforward and scalable synthetic routes to this compound, coupled with its predictable reactivity in a host of modern synthetic transformations, solidify its position as an indispensable tool for researchers and scientists in the pharmaceutical, agrochemical, and materials science fields.

References

-

PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]

-

Wang, L., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

-

Jain, A., et al. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

-

ResearchGate. Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. Available from: [Link]

-

ISRES Publishing. synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

-

Anderson, K. W., et al. (2005). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. Available from: [Link]

-

PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. Available from: [Link]

-

Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available from: [Link]

-

Golo_ta, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. Available from: [Link]

-

Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available from: [Link]

-

FreePatentsOnline. 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications. FreePatentsOnline. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Wikimedia Foundation. Available from: [Link]

-

Google Patents. EP0857726A1 - 1H-pyrrolo-[1,2-b][2][6][20]triazole compound and its synthetic intermediate.... Google Patents. Available from:

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available from: [Link]

-

DergiPark. 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

-

International Journal of Science and Research. Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. Available from: [Link]

-

Al-Sanea, M. M., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available from: [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available from: [Link]

- Google Patents. US7074816B2 - 1 2 4-triazole compound. Google Patents.

- Google Patents. CZ200036A3 - Triazole compounds and their use. Google Patents.

-

SciSpace. Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. SciSpace. Available from: [Link]

-

ResearchGate. Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. Available from: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]

- 7. 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (923193-02-6) for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. CZ200036A3 - Triazole compounds and their use - Google Patents [patents.google.com]

- 19. patents.justia.com [patents.justia.com]

- 20. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole | C6H8BrN3 | CID 71204291 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole starting materials

An In-Depth Technical Guide to the Synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole and its Precursors

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, prized for its unique chemical properties and diverse biological activities.[1] This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block for drug discovery professionals. We will dissect the strategic considerations for its construction, focusing on a reliable and well-documented pathway: the formation of a 3-amino-5-cyclopropyl-1,2,4-triazole intermediate followed by a Sandmeyer-type bromination. This document furnishes researchers with detailed, field-proven protocols, mechanistic insights, and the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached through several pathways. A robust and highly modular strategy involves the late-stage introduction of the bromine atom. This preserves the more sensitive halogen functionality until the end of the synthesis, preventing potential side reactions in earlier steps.

Our primary retrosynthetic disconnection breaks the C3-Br bond, pointing to 3-amino-5-cyclopropyl-1H-1,2,4-triazole as the key penultimate intermediate. This amino group serves as a versatile handle for diazotization and subsequent displacement via a Sandmeyer reaction—a classic and dependable method for introducing halides onto heterocyclic systems.[2][3] The 3-amino-5-cyclopropyl-1,2,4-triazole itself can be constructed from a cyclopropyl-containing C2 synthon and a C-N-N-N synthon. A logical and efficient approach is the cyclization of cyclopropanecarbohydrazide with a source of cyanamide or a related reagent.

This leads to a linear synthetic sequence focused on two core phases:

-

Assembly of the Core Heterocycle: Synthesizing the 3-amino-5-cyclopropyl-1,2,4-triazole scaffold from readily available starting materials.

-

Functional Group Interconversion: Converting the C3-amino group to the target C3-bromo group.

Experimental Protocol:

-

Diazotization: 3-Amino-5-cyclopropyl-1H-1,2,4-triazole (4.0 g, 32.2 mmol) is dissolved in 48% hydrobromic acid (30 mL) in a flask cooled to 0 °C with an ice-salt bath. The solution is stirred vigorously. A solution of sodium nitrite (2.45 g, 35.5 mmol, 1.1 eq) in water (10 mL) is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide (5.5 g, 38.3 mmol, 1.2 eq) is dissolved in 48% hydrobromic acid (15 mL) at 60-70 °C. The cold diazonium salt solution is then added slowly and carefully to the hot copper(I) bromide solution.

-

Vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is heated at 80 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup: The reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound. [4]

Conclusion

This guide outlines a logical and efficient synthetic route for the preparation of this compound. By leveraging common and well-understood transformations—amide formation, hydrazinolysis, triazole cyclization, and the Sandmeyer reaction—researchers can reliably access this important synthetic intermediate. The provided protocols are designed to be robust and scalable, offering a solid foundation for further elaboration in drug discovery and materials science programs. The key to success lies in the careful control of reaction conditions, particularly during the diazotization step, and diligent purification of intermediates.

References

- Vertex AI Search. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved January 7, 2026.

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. [Link]

- Al-Sultani, A. A. J., & Al-Jubouri, H. R. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-6.

- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved January 7, 2026.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 7, 2026, from [Link]

- Gundla, R., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- ResearchGate. (n.d.). Synthesis of 3, 5‐disubstituted 1, 2, 4‐triazoles from hydrazides. Retrieved January 7, 2026.

-

Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - National Institutes of Health. [Link]

- Request PDF. (n.d.). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Retrieved January 7, 2026.

- ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Retrieved January 7, 2026.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 7, 2026, from [Link]

- Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Retrieved January 7, 2026.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved January 7, 2026.

Sources

Spectroscopic Data for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-5-cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The presence of a bromine atom and a cyclopropyl group at positions 3 and 5, respectively, offers unique opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. The bromine atom can serve as a versatile handle for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The lipophilic cyclopropyl group can enhance binding to biological targets and improve metabolic stability.

Molecular Structure and Tautomerism

The structure of this compound, with the CAS number 82767-64-4, a molecular formula of C₅H₆BrN₃, and a molecular weight of 188.03 g/mol , is presented below.[1][2]

Caption: Molecular structure of this compound.

It is crucial to recognize that 1,2,4-triazoles can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the ring. For this compound, two principal tautomers are possible: the 1H- and 4H-tautomers. The relative stability of these tautomers can be influenced by the electronic nature of the substituents and the solvent. Spectroscopic techniques, particularly NMR, are instrumental in identifying the predominant tautomeric form in solution.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of similarly substituted 1,2,4-triazoles and the expected electronic effects of the bromo and cyclopropyl substituents.

¹H NMR Spectroscopy

Experimental Protocol (General): A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The spectrum would be recorded on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Rationale for Experimental Choices:

-

Solvent: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is advantageous for variable temperature studies. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous assignment of protons in complex spin systems.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | 13.0 - 15.0 | br s | - | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In aprotic polar solvents like DMSO-d₆, it is expected to be a broad singlet in the downfield region.[4] |

| CH (cyclopropyl) | 1.8 - 2.2 | m | - | The methine proton of the cyclopropyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - | The methylene protons of the cyclopropyl group will likely appear as a complex multiplet in the upfield region. |

¹³C NMR Spectroscopy

Experimental Protocol (General): The ¹³C NMR spectrum would typically be acquired on the same sample solution prepared for ¹H NMR. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 (C-Br) | 145 - 155 | The carbon atom attached to the electronegative bromine atom is expected to be deshielded. In a related structure, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole carbons were observed at δ 155.96 and 146.10 ppm.[4] |

| C5 (C-cyclopropyl) | 160 - 170 | The carbon attached to the cyclopropyl group is also part of the aromatic triazole ring and is expected to be significantly deshielded. |

| CH (cyclopropyl) | 5 - 15 | The methine carbon of the cyclopropyl ring is expected in the aliphatic region. |

| CH₂ (cyclopropyl) | 5 - 15 | The methylene carbons of the cyclopropyl ring will also appear in the upfield aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol (General): A suitable mass spectrometry technique would be Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Rationale for Experimental Choices:

-

Ionization Technique: ESI is a soft ionization technique that is well-suited for polar molecules like 1,2,4-triazoles, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the direct determination of the molecular weight.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 188.98/190.98 | The molecular ion peak will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| [M-N₂]+ | 160.98/162.98 | A common fragmentation pathway for triazoles involves the loss of a neutral nitrogen molecule (N₂).[3] |

| [M-C₃H₄]+ | 148.96/150.96 | Fragmentation may also involve the loss of the cyclopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (General): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Rationale for Experimental Choices:

-

KBr Pellet: This is a common method for solid samples, providing good quality spectra. It involves grinding the sample with dry KBr and pressing it into a transparent disk.

Predicted Infrared (IR) Data:

| Wavenumber (cm⁻¹) | Vibration | Notes |

| 3100 - 3200 | N-H stretch | A broad absorption band characteristic of the N-H stretching vibration in the triazole ring.[5] |

| 3000 - 3100 | C-H stretch (aromatic & cyclopropyl) | Aromatic C-H stretching bands are typically observed in this region. The C-H stretching of the cyclopropyl group may also appear here. |

| 1600 - 1450 | C=N and C=C stretch | The stretching vibrations of the C=N and C=C bonds within the triazole ring are expected in this region.[3][5] |

| 1300 - 1400 | C-N stretch | Characteristic absorption for C-N stretching in the triazole ring.[5] |

| 1000 - 1100 | Cyclopropyl ring vibrations | The breathing and deformation vibrations of the cyclopropyl ring typically appear in this region. |

| 600 - 700 | C-Br stretch | The C-Br stretching vibration is expected in the fingerprint region. |

Experimental Workflow Visualization

The general workflow for the spectroscopic characterization of this compound is outlined below.

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data have been detailed, along with the rationale behind the experimental choices for data acquisition. While this guide is based on established spectroscopic principles and data from related compounds, experimental verification is essential for definitive structural confirmation. This information is intended to assist researchers in the synthesis, purification, and characterization of this and similar 1,2,4-triazole derivatives, thereby facilitating their exploration in drug discovery and development programs.

References

-

PubChem. 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.

-

SciSpace. Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. [Link]

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

- Lesyk, R., Gzella, A., & Atamanyuk, D. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 24(24), 4529.

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

SpectraBase. 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

ResearchGate. ¹³C‐NMR spectrum of compound 13. [Link]

-

PubChemLite. 5-bromo-1-propyl-1h-1,2,4-triazole. [Link]

Sources

- 1. This compound,(CAS# 82767-64-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound - CAS:82767-64-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. ijsr.net [ijsr.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

1H NMR spectrum of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract